molecular formula C14H27N3O5S B7107038 tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate

tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate

Cat. No.: B7107038
M. Wt: 349.45 g/mol
InChI Key: UWNQMONHIWUKON-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate: is a complex organic compound that features a tert-butyl group, a thiazinane ring, and a carbamate functional group

Properties

IUPAC Name

tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O5S/c1-14(2,3)22-13(19)15-7-5-6-12(18)16(4)17-8-10-23(20,21)11-9-17/h5-11H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQMONHIWUKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N(C)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides, while nucleophilic substitution at the carbamate group can produce a variety of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its structural features can be exploited to design inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various formulations to enhance performance and durability.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazinane ring can also participate in binding interactions, contributing to the overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-(methylamino)-4-oxobutyl]carbamate
  • tert-butyl N-[4-(ethylamino)-4-oxobutyl]carbamate
  • tert-butyl N-[4-(propylamino)-4-oxobutyl]carbamate

Uniqueness

tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and provides opportunities for novel applications and research.

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